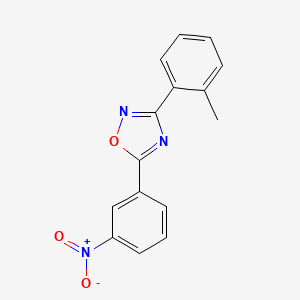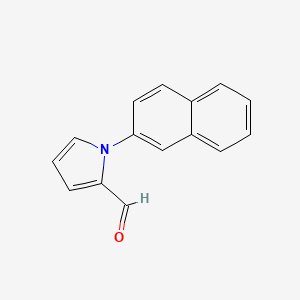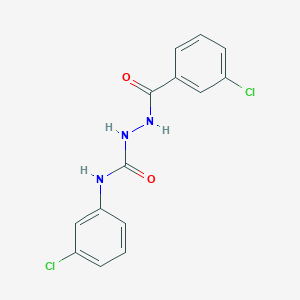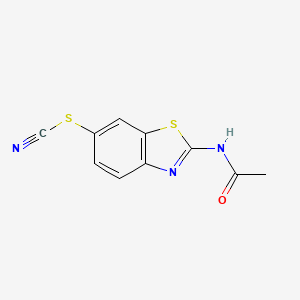
3-(2-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole (MNPO) is a heterocyclic compound that has attracted considerable attention in the scientific community due to its potential applications in various fields. This compound is a derivative of oxadiazole, which is a five-membered ring containing oxygen and nitrogen atoms. MNPO has been synthesized using different methods and has been extensively studied for its biological and chemical properties.
Mécanisme D'action
The mechanism of action of 3-(2-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may exert its biological activity by inhibiting the activity of certain enzymes or by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound has antimicrobial activity against various bacterial and fungal strains. This compound has also been shown to exhibit anticancer activity against different cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been reported to have antiviral activity against the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 3-(2-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole. One area of interest is the development of this compound-based materials for use in OLEDs and solar cells. Another area of interest is the investigation of the mechanism of action of this compound in cancer cells. Additionally, this compound could be further studied for its potential use in the development of new antimicrobial and antiviral agents.
Méthodes De Synthèse
3-(2-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 2-methylbenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base. The resulting product is then cyclized using phosphorous oxychloride to form this compound. Other methods include the reaction of 2-methylbenzohydrazide with 3-nitrobenzaldehyde in the presence of a base, followed by cyclization using a dehydrating agent.
Applications De Recherche Scientifique
3-(2-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its antimicrobial, anticancer, and antiviral properties. In material science, this compound has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) and solar cells. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
3-(2-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-5-2-3-8-13(10)14-16-15(21-17-14)11-6-4-7-12(9-11)18(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBMHQUNULGQBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B5837550.png)

![2-{[2-(phenylacetyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5837570.png)

![N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5837586.png)
![(4-ethoxyphenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5837598.png)
![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5837616.png)


![N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5837629.png)
![2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol](/img/structure/B5837632.png)
![3-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide](/img/structure/B5837638.png)